molecular formula C16H20O3 B6324324 (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-76-8

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324324
CAS No.: 735269-76-8
M. Wt: 260.33 g/mol
InChI Key: IJHVPNGFDVUYSF-OLZOCXBDSA-N
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Description

“Cis-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . The compound has a CAS Number of 735269-76-8 . It has a molecular weight of 260.33 .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,3S)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid . The InChI code for the compound is 1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m0/s1 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.33 . The density of the compound is 1.1±0.1 g/cm3 . The boiling point of the compound is 437.5±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound cis-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is involved in various synthetic and structural studies. For example, it has been used in the preparation of cyclohexane derivatives, where its cis- and trans-isomers serve as starting materials for further chemical transformations. These studies often focus on understanding the mass spectra and fragmentation patterns of these compounds, which are crucial for identifying and characterizing chemical substances in various matrices (Bekkum et al., 2010).

Photochemistry Research

In photochemistry, the cis- and trans-isomers of similar cyclohexane carboxylic acids have been synthesized and studied to understand their behavior under light exposure. These studies shed light on the potential photochemical applications of such compounds and their derivatives, providing insights into their stability and reactivity when exposed to light (Brown, 1964).

Organic Synthesis

This compound and its related structures have been employed in the synthesis of complex organic molecules, including those with potential biological activity. The stereochemistry and reactivity of these cyclohexane derivatives are of particular interest for creating novel compounds with specific desired properties, such as enantiomerically pure molecules (Szakonyi et al., 1998).

Analytical Chemistry

In the field of analytical chemistry, derivatives of cyclohexane carboxylic acids are studied for their role as metabolites in biological systems or environmental samples. Understanding the analytical characteristics of these compounds, including their detection and quantification, is essential for monitoring exposure to various substances and assessing their impact on health and the environment (Arrebola et al., 1999).

Crystallography and Material Science

In crystallography and materials science, the study of cocrystals involving cyclohexane carboxylic acids and other components, such as bipyridine derivatives, contributes to the understanding of molecular interactions and the design of new materials with specific properties. These investigations can lead to the development of materials with unique structural, electronic, or photonic characteristics (Bhogala & Nangia, 2003).

Properties

IUPAC Name

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVPNGFDVUYSF-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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